Ethyl 5-fluoro-6-methylpicolinate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-fluoro-6-methylpicolinate typically involves the esterification of 5-fluoro-6-methylpicolinic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification processes similar to those used in laboratory synthesis. These processes are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-fluoro-6-methylpicolinate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Products vary depending on the nucleophile used.
Reduction: this compound alcohol.
Oxidation: 5-fluoro-6-methylpicolinic acid.
Scientific Research Applications
Ethyl 5-fluoro-6-methylpicolinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its fluorine content.
Medicine: Explored for its potential in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 5-fluoro-6-methylpicolinate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, potentially affecting enzyme activity and receptor binding. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-fluoropicolinate
- Ethyl 6-methylpicolinate
- Methyl 5-fluoro-6-methylpicolinate
Uniqueness
This compound is unique due to the presence of both a fluorine atom and a methyl group on the picolinate ring. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
ethyl 5-fluoro-6-methylpyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-3-13-9(12)8-5-4-7(10)6(2)11-8/h4-5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSQWAVCFOCQGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=C(C=C1)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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